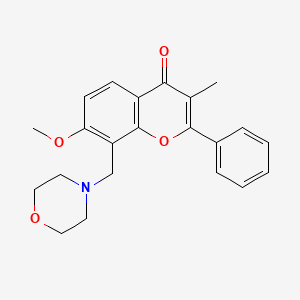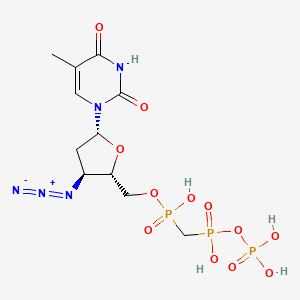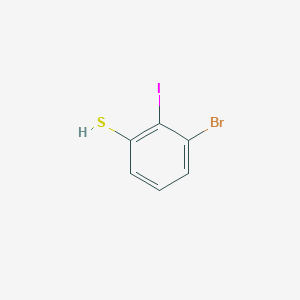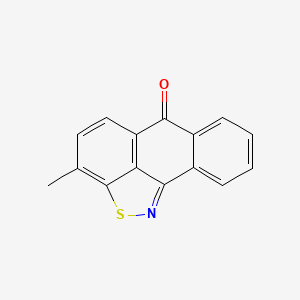
1,2-Diaminoethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diaminoethylphosphonic acid: is an organophosphorus compound with the molecular formula C₂H₉N₂O₃P It is characterized by the presence of two amino groups attached to an ethyl chain, which is further bonded to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diaminoethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with phosphorus trichloride and water. The reaction proceeds as follows: [ \text{C}_2\text{H}_8\text{N}_2 + \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_9\text{N}_2\text{O}_3\text{P} + 3\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diaminoethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
1,2-Diaminoethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is utilized in the formulation of chelating agents and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-diaminoethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Phosphonic acids: These compounds share the phosphonic acid group but differ in their substituents.
Phosphinic acids: Similar in structure but contain a different phosphorus oxidation state.
Phosphonates: These are esters or salts of phosphonic acids and have varied applications.
Uniqueness: 1,2-Diaminoethylphosphonic acid is unique due to its dual amino groups, which confer distinct chemical reactivity and biological activity compared to other phosphonic acid derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
16606-66-9 |
|---|---|
Fórmula molecular |
C2H9N2O3P |
Peso molecular |
140.08 g/mol |
Nombre IUPAC |
1,2-diaminoethylphosphonic acid |
InChI |
InChI=1S/C2H9N2O3P/c3-1-2(4)8(5,6)7/h2H,1,3-4H2,(H2,5,6,7) |
Clave InChI |
CCYLOQJVEOHSGI-UHFFFAOYSA-N |
SMILES canónico |
C(C(N)P(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


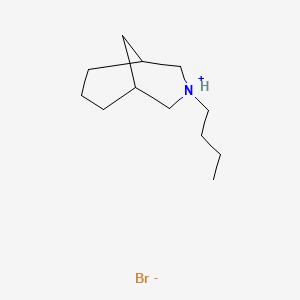
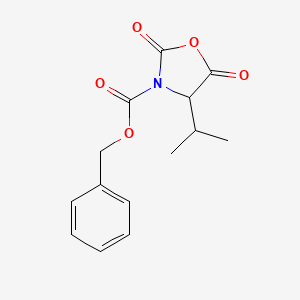
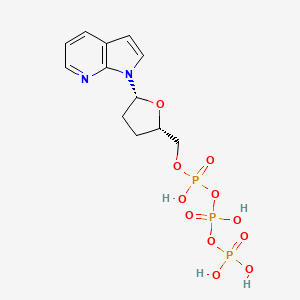

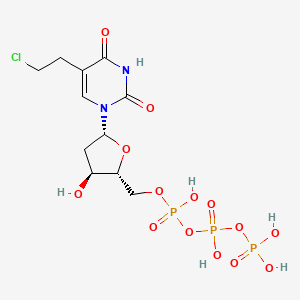



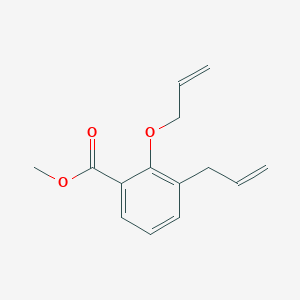
![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)
